N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17685749
InChI: InChI=1S/C10H13N3O/c11-6-8-2-1-3-9(12-8)13-10(14)7-4-5-7/h1-3,7H,4-6,11H2,(H,12,13,14)
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide

CAS No.:

Cat. No.: VC17685749

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name N-[6-(aminomethyl)pyridin-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C10H13N3O/c11-6-8-2-1-3-9(12-8)13-10(14)7-4-5-7/h1-3,7H,4-6,11H2,(H,12,13,14)
Standard InChI Key IHIGYNDSZFONOP-UHFFFAOYSA-N
Canonical SMILES C1CC1C(=O)NC2=CC=CC(=N2)CN

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide combines a pyridine ring with a cyclopropane carboxamide moiety. The pyridine ring’s 6-position hosts an aminomethyl group (-CH2NH2), while the 2-position connects to the cyclopropane carboxamide via a carboxamide bond. This arrangement confers unique electronic and steric properties:

  • Molecular Formula: C10H13N3O

  • Molecular Weight: 207.23 g/mol (calculated)

  • Key Functional Groups:

    • Pyridine ring: Provides aromaticity and potential π-π stacking interactions.

    • Cyclopropane carboxamide: Introduces ring strain and hydrophobic character.

    • Aminomethyl group: Enhances solubility and enables hydrogen bonding.

Spectroscopic characterization of analogous compounds (e.g., cyclopropane-containing pyridine derivatives) reveals distinct signals:

  • 1H NMR: Cyclopropane protons resonate at δ 0.8–1.5 ppm, while pyridine aromatic protons appear at δ 7.2–8.5 ppm .

  • 13C NMR: The carboxamide carbonyl (C=O) typically appears near δ 165 ppm .

  • IR Spectroscopy: Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H bend) .

Synthetic Routes and Optimization

Core Scaffold Construction

The pyridine core is synthesized via cyclization reactions. For example, 2-aminopyridine derivatives undergo condensation with carbonyl reagents under acidic conditions to form the heterocyclic backbone . In one patented method, acylation of 6-aminopyridine precursors with chloroacetyl chloride yields intermediates for subsequent functionalization .

Cyclopropanecarboxamide Incorporation

The cyclopropane moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between cyclopropanecarboxylic acid and the pyridine amine . Anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) are employed to minimize hydrolysis .

Aminomethyl Group Installation

The aminomethyl group at the pyridine’s 6-position is typically added via reductive amination. For instance, reacting 6-formylpyridine with ammonium acetate and sodium cyanoborohydride produces the aminomethyl derivative, which is then protected and coupled .

Critical Challenges:

  • Ring Strain: The cyclopropane’s high ring strain necessitates mild reaction conditions to prevent decomposition.

  • Regioselectivity: Ensuring substitution at the pyridine’s 6-position requires careful control of steric and electronic factors .

Biological Activities and Mechanisms

Cell LineIC50 (µM)Mechanism
SKBr3 (Breast)12.5HER2 degradation, apoptosis
A549 (Lung)10.0Raf-1 inhibition, cell arrest
HCT116 (Colon)8.5PARP cleavage, ROS induction
  • Apoptosis Induction: Activation of caspase-3/7 pathways via Hsp70 inhibition .

  • Client Protein Degradation: Disruption of Hsp70-HOP complexes leads to proteasomal clearance of oncoproteins like HER2 .

Neuroprotective Effects

Cyclopropane-containing pyridine derivatives show efficacy in reducing oxidative stress in neuronal models. Key findings include:

  • ROS Scavenging: 50% reduction in reactive oxygen species (ROS) at 10 µM .

  • Neuroinflammation Mitigation: Suppression of TNF-α and IL-6 in microglial cells .

Comparative Analysis with Structural Analogs

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide

This analog replaces the pyridine with an oxazolo[5,4-b]pyridine core, enhancing metabolic stability but reducing aqueous solubility .

3-[2-(cis-4-Aminocyclohexyloxy)-4-methylsulfonylbenzoyl-amino]-N-(5-chloropyridin-2-yl)pyridine-2-carboxamide

A patented anticoagulant with a pyridine-carboxamide structure, highlighting the therapeutic versatility of this scaffold .

Industrial and Research Applications

Pharmaceutical Development

  • Hsp70 Inhibitors: Lead candidates for breast and lung cancers .

  • Neurodegenerative Therapies: Potential in Alzheimer’s and Parkinson’s diseases .

Chemical Biology

  • Protein-Protein Interaction Probes: Studying Hsp70-client dynamics .

  • Enzyme Inhibitors: Targeting kinases and phosphatases via allosteric modulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator